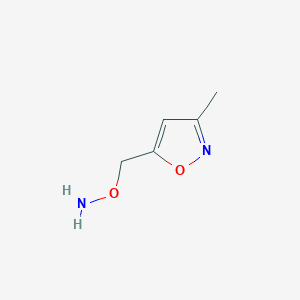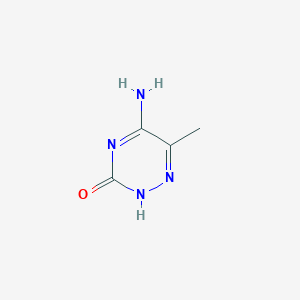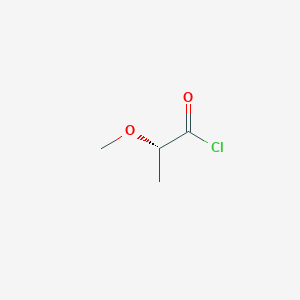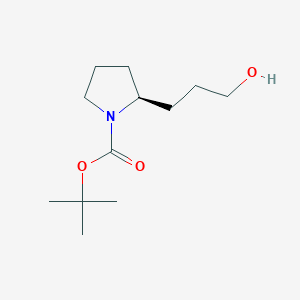![molecular formula C16H14Br2 B3118485 pseudo-meta-Dibromo[2.2]paracyclophane CAS No. 23927-42-6](/img/structure/B3118485.png)
pseudo-meta-Dibromo[2.2]paracyclophane
Descripción general
Descripción
Pseudo-meta-Dibromo[2.2]paracyclophane is a structurally intriguing and practically useful chiral molecule . It is a derivative of [2.2]paracyclophane (PCP), a type of molecule that has drawn considerable research interest due to its unique photophysical and optoelectronic properties . The substituted [2.2]paracyclophanes display intriguing planar chirality .
Synthesis Analysis
The synthesis of this compound involves Suzuki−Miyaura cross-coupling reactions . The literature known pseudo (ps)-para- or ps-meta-dibromo[2.2]paracyclophane and either 4- or 3-(tert-butylthio)phenyl boronic acid provided the PCP derivatives with four different combinations of substitution patterns .Molecular Structure Analysis
The molecular structure of this compound is intriguing due to its planar chirality . The effect of the meta versus para connectivity in both the central PCP core and the phenyl ring connecting the terminal anchoring group has been studied .Chemical Reactions Analysis
The chemical reactions involving this compound include asymmetric amination reactions catalyzed by chiral phosphoric acid (CPA) . This reaction was also applicable to the enantioselective desymmetrization of an achiral dia-mido[2.2]paracyclophane .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its unique structure and the substitution pattern . The meta-phenyl-anchored PCP yields such low conductance levels that molecular features cannot be resolved .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Pseudo-meta-Dibromo[2.2]paracyclophane plays a crucial role in the synthesis of functionalized [2.2]paracyclophanes, which are of interest due to their unique structural properties. Researchers have developed efficient protocols for synthesizing a variety of 4,15-disubstituted [2.2]paracyclophanes, highlighting the potential of this compound as a versatile building block in organic chemistry (Meyer-Eppler et al., 2014).
Electrophilic Substitution Reactions
- This compound is integral to understanding electrophilic substitution reactions in [2.2]paracyclophanes. Studies have shown that dibromination of [2.2]paracyclophane leads to different isomers, including the pseudo-meta form, which aids in differentiating bromination patterns and contributes to the development of synthetic methods for various [2.2]paracyclophane derivatives (Reich & Cram, 1969).
Optical Properties in Polymers
- Research has demonstrated the use of [2.2]paracyclophane derivatives, including this compound, in the synthesis of polymers with unique optical properties. These polymers exhibit aggregation-induced emission, making them promising candidates for optoelectronic applications (Yu & Hsu, 2018).
NMR Spectroscopy
- The distinction between pseudo-meta and pseudo-para diamino-octafluoro[2.2]paracyclophanes, which can be challenging to separate, has been achieved through NMR spectroscopy. This advancement allows for the easy identification of individual isomers, facilitating further research in the field (Roche & Marchione, 2012).
Circularly Polarized Luminescence
- [2.2]Paracyclophanes containing this compound show intense circularly polarized luminescence, which is significant for developing new luminescent materials. The pseudo-meta derivatives, in particular, display solvent-induced CPL sign inversion, opening up new avenues for material science research (Zhang et al., 2020).
High-spin Molecules in Organic Chemistry
- The study of spin states in this compound substituted compounds has contributed to the understanding of high-spin molecules, potentially leading to the development of organic ferromagnets (Sinha & Ramasesha, 1991).
Mecanismo De Acción
Target of Action
Pseudo-meta-Dibromo[2.2]paracyclophane is primarily involved in the field of molecular electronics . Its primary targets are the electron waves passing through a single-molecule junction . The compound’s unique structure allows it to influence the electrical properties of these junctions .
Mode of Action
The compound’s mode of action is based on Quantum Interference (QI) effects . QI occurs when electron waves pass through a single-molecule junction, and this can significantly influence the junction’s electrical properties . The compound’s substitution pattern, conductance, and mechanosensitivity are all factors that can affect the QI effects .
Biochemical Pathways
The biochemical pathways affected by this compound are related to charge transport through molecules . Small structural modifications such as substituent effects, conformational flexibility, and changes in the anchoring groups and their positions can result in large conductance variations . Particularly strong variations are predicted for QI effects originating from the interplay between different transport pathways .
Pharmacokinetics
Currently, there is no available information on the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of this compound. This compound is primarily used in the field of molecular electronics
Result of Action
The result of the action of this compound is reflected in the conductance values of the single-molecule junctions . For example, in the case of para-phenyl-coupled anchoring, large variations in conductance values occur for the pseudo-para-coupled paracyclophane core . This mechanosensitivity is absent for the pseudo-meta-paracyclophane core .
Action Environment
The action of this compound is influenced by the environment of the single-molecule junctions . Factors such as the electrode separation and the connectivity in the central paracyclophane core and the phenyl ring connecting the terminal anchoring group can affect the compound’s action, efficacy, and stability .
Direcciones Futuras
The future directions of research on pseudo-meta-Dibromo[2.2]paracyclophane could involve further exploration of its unique properties and potential applications in the field of molecular electronics . The development of more efficient synthesis methods and a better understanding of its mechanism of action could also be areas of focus .
Análisis Bioquímico
Biochemical Properties
Pseudo-meta-Dibromo[2.2]paracyclophane plays a crucial role in various biochemical reactions due to its unique structural features. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with chiral phosphoric acid (CPA) in asymmetric amination reactions, which are essential for the synthesis of enantioenriched molecules . The nature of these interactions often involves the formation of intermediate complexes that facilitate the transfer of functional groups, thereby enhancing the efficiency and selectivity of the reactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the conductance levels in molecular wires, which can alter the electrical properties of cells . Additionally, its interaction with biomolecules can lead to changes in gene expression, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context of the reaction . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the genetic level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, although these effects may diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, at very high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and alter metabolite levels within cells. For example, the compound’s interaction with enzymes involved in oxidative stress responses can modulate the levels of reactive oxygen species (ROS), thereby affecting cellular redox balance . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For instance, the compound may be transported into the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression and cellular function.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria can influence mitochondrial function and energy metabolism, while its presence in the nucleus can affect gene expression and cell cycle regulation.
Propiedades
IUPAC Name |
5,12-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2/c17-15-9-11-1-2-12-4-6-14(16(18)10-12)8-7-13(15)5-3-11/h3-6,9-10H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVHCBMSDDDSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(CCC3=C(C=C1C=C3)Br)C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




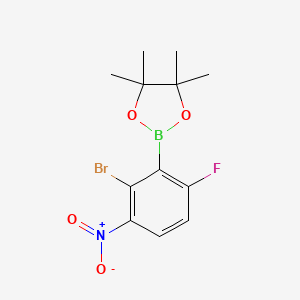
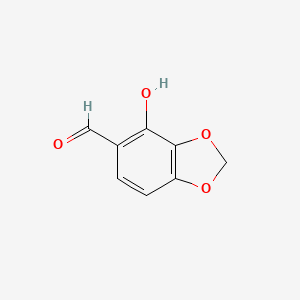

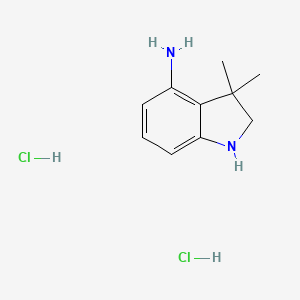



![6-hydroxy-5-[2-(1H-imidazol-1-yl)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3118465.png)
